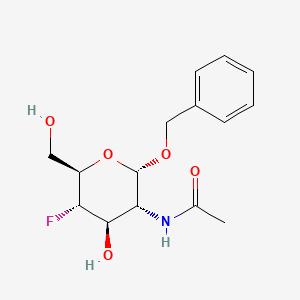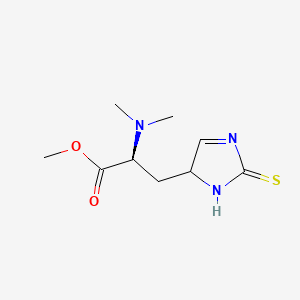
1H-Imidazole-4-propanoic acid, alpha-(dimethylamino)-2,3-dihydro-2-thioxo-, methyl ester, (S)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole-4-propanoic acid, alpha-(dimethylamino)-2,3-dihydro-2-thioxo-, methyl ester, (S)- (9CI) is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes an imidazole ring, a propanoic acid chain, and a thioxo group. It is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-4-propanoic acid, alpha-(dimethylamino)-2,3-dihydro-2-thioxo-, methyl ester, (S)- typically involves multiple steps, including the formation of the imidazole ring and the introduction of the thioxo group. Common synthetic routes may include:
Cyclization reactions: Formation of the imidazole ring through cyclization of appropriate precursors.
Thioxo group introduction: Incorporation of the thioxo group using sulfur-containing reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Imidazole-4-propanoic acid, alpha-(dimethylamino)-2,3-dihydro-2-thioxo-, methyl ester, (S)- can undergo various chemical reactions, including:
Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone.
Reduction: Reduction of the imidazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the imidazole ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation products: Sulfoxides, sulfones.
Reduction products: Reduced imidazole derivatives.
Substitution products: Halogenated or alkylated imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole-4-propanoic acid, alpha-(dimethylamino)-2,3-dihydro-2-thioxo-, methyl ester, (S)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1H-Imidazole-4-propanoic acid, alpha-(dimethylamino)-2,3-dihydro-2-thioxo-, methyl ester, (S)- involves its interaction with specific molecular targets and pathways. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the thioxo group can undergo redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Imidazole-4-propanoic acid: A simpler derivative without the thioxo group.
4-Imidazoleacetic acid: Contains an acetic acid chain instead of a propanoic acid chain.
4-Imidazolecarboxylic acid: Features a carboxylic acid group directly attached to the imidazole ring.
Uniqueness
1H-Imidazole-4-propanoic acid, alpha-(dimethylamino)-2,3-dihydro-2-thioxo-, methyl ester, (S)- is unique due to the presence of the thioxo group and the specific arrangement of functional groups. This unique structure imparts distinctive chemical reactivity and biological activity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C9H15N3O2S |
|---|---|
Molekulargewicht |
229.30 g/mol |
IUPAC-Name |
methyl (2S)-2-(dimethylamino)-3-(2-sulfanylidene-1,5-dihydroimidazol-5-yl)propanoate |
InChI |
InChI=1S/C9H15N3O2S/c1-12(2)7(8(13)14-3)4-6-5-10-9(15)11-6/h5-7H,4H2,1-3H3,(H,11,15)/t6?,7-/m0/s1 |
InChI-Schlüssel |
YQPIMJFHCWZXTC-MLWJPKLSSA-N |
Isomerische SMILES |
CN(C)[C@@H](CC1C=NC(=S)N1)C(=O)OC |
Kanonische SMILES |
CN(C)C(CC1C=NC(=S)N1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Carbamic acid, N-[(1R)-2-(methoxymethylamino)-2-oxo-1-[[(triphenylmethyl)thio]methyl]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B12338245.png)
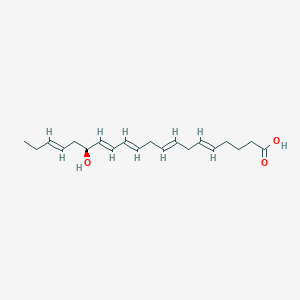

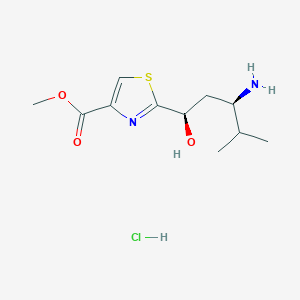
![2-(4'-(3-Methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12338266.png)
![Methyl 3-bromo-5H-pyrido[3,2-b]indole-7-carboxylate](/img/structure/B12338276.png)
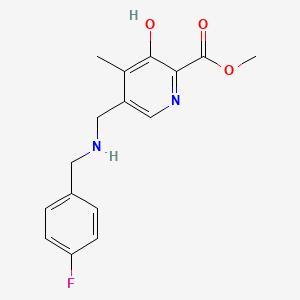
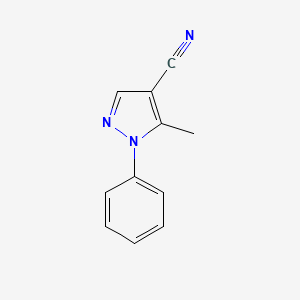
![(3,3,4,4,4-d5)-(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-[4-(t-butyldimethylsilyloxy)phenyl]-2-phenyl-1-butene](/img/structure/B12338281.png)
![4-[trans-4-(Trans-4-pentylclohexyl) cyclohexyl]benzonetrile](/img/structure/B12338292.png)
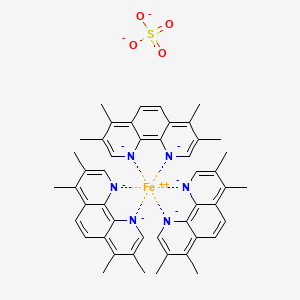
![(2R)-2-[[(6S,7S,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid](/img/structure/B12338304.png)
![[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B12338312.png)
